molecular formula C16H10N4O3 B2471258 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 1987112-90-2

7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2471258
CAS No.: 1987112-90-2
M. Wt: 306.281
InChI Key: LUKFAUHLIGFAOP-UHFFFAOYSA-N
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Description

7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the oxadiazole ring: The chromen-2-one derivative is then reacted with hydrazine hydrate and pyridine-4-carboxylic acid to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group and the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Nitroso and nitro derivatives.

    Reduction products: Reduced heterocyclic compounds.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Fluorescent Probes: Due to its chromen-2-one core, it can be used as a fluorescent probe in biological imaging.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry

    Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-amino-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    7-amino-3-(5-pyridin-4-yl-1,3,4-triazol-2-yl)-2H-chromen-2-one: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one imparts unique electronic properties and reactivity compared to its thiadiazole and triazole analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and enzyme inhibitors.

Properties

IUPAC Name

7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c17-11-2-1-10-7-12(16(21)22-13(10)8-11)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKFAUHLIGFAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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